2-Methyl-1-phenyl-5-undecyl-1H-pyrrole
Description
Structure
3D Structure
Properties
CAS No. |
61363-14-2 |
|---|---|
Molecular Formula |
C22H33N |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
2-methyl-1-phenyl-5-undecylpyrrole |
InChI |
InChI=1S/C22H33N/c1-3-4-5-6-7-8-9-10-12-17-22-19-18-20(2)23(22)21-15-13-11-14-16-21/h11,13-16,18-19H,3-10,12,17H2,1-2H3 |
InChI Key |
NORQJMJGBYVQDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=CC=C(N1C2=CC=CC=C2)C |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 1 Phenyl 5 Undecyl 1h Pyrrole
Classical Pyrrole (B145914) Synthesis Approaches and their Adaptations for 2-Methyl-1-phenyl-5-undecyl-1H-pyrrole
Classical methods for pyrrole synthesis have been refined over more than a century and offer robust pathways to a wide array of pyrrole derivatives. Their adaptation for the synthesis of a precisely substituted pyrrole like this compound requires a strategic selection of starting materials.
Paal-Knorr Condensation: Strategies for Alkyl and Aryl Substitution Patterns
The Paal-Knorr synthesis is a cornerstone for the formation of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this method stands out as a highly convergent and regiochemically predictable approach. The key precursors are tetradecane-2,5-dione (B8548025) and aniline (B41778).
The reaction proceeds via the formation of a di-imine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring. The substitution pattern of the final product is directly determined by the structure of the 1,4-diketone. In this case, the methyl group at the 2-position and the undecyl group at the 5-position of the pyrrole ring originate from the corresponding positions in the tetradecane-2,5-dione precursor. The N-phenyl substituent is introduced by using aniline as the primary amine.
The synthesis of the requisite unsymmetrical 1,4-diketone, tetradecane-2,5-dione, is a critical step. One potential strategy involves the alkylation of a β-ketoester, such as ethyl acetoacetate (B1235776), with an undecyl halide, followed by ketonic hydrolysis and subsequent oxidation or further elaboration to introduce the second carbonyl group at the desired position.
Table 1: Starting Materials for Paal-Knorr Synthesis of this compound
| Reactant | Structure | Role |
| Tetradecane-2,5-dione | CH₃C(=O)CH₂CH₂C(=O)C₁₁H₂₃ | Provides the C2-methyl and C5-undecyl backbone |
| Aniline | C₆H₅NH₂ | Source of the N-phenyl group |
The reaction is typically carried out under acidic conditions to facilitate the initial imine formation and the final dehydration step. Various acids, such as acetic acid, hydrochloric acid, or Lewis acids, can be employed as catalysts. organic-chemistry.org The reaction conditions can often be optimized to achieve high yields of the desired N-substituted pyrrole. researchgate.netorganic-chemistry.org
Knorr Pyrrole Synthesis: Considerations for Regioselectivity
The Knorr pyrrole synthesis is another classical method that involves the condensation of an α-amino-ketone with a β-ketoester. rgmcet.edu.in While versatile, its application to the synthesis of a specifically substituted pyrrole like this compound presents significant regiochemical challenges.
To construct the target molecule via the Knorr synthesis, one would need to carefully select the starting materials to ensure the correct placement of the methyl, phenyl, and undecyl groups. For instance, one possible disconnection would involve the reaction of an α-amino ketone bearing the undecyl group with a β-ketoester containing the methyl group, in the presence of aniline. However, the condensation can potentially occur in multiple ways, leading to a mixture of regioisomers.
Controlling the regioselectivity in the Knorr synthesis often requires the use of starting materials with inherent electronic or steric biases that favor one cyclization pathway over others. For a trisubstituted pyrrole with distinct substituents at the 1, 2, and 5 positions, achieving high regioselectivity can be challenging without a carefully designed synthetic strategy. nih.gov
Hantzsch Pyrrole Synthesis: Applicability to Multi-substituted Pyrroles
The Hantzsch pyrrole synthesis is a three-component reaction involving an α-haloketone, a β-ketoester, and a primary amine (or ammonia). wikipedia.orgscribd.com This method is well-suited for the preparation of multi-substituted pyrroles.
For the synthesis of this compound, a potential Hantzsch approach could involve the reaction of aniline (as the primary amine), a β-ketoester incorporating the methyl group (e.g., ethyl acetoacetate), and an α-haloketone containing the undecyl chain (e.g., 1-bromo-2-tridecanone).
The mechanism involves the initial formation of an enamine from the aniline and the β-ketoester. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration afford the pyrrole ring. The regiochemical outcome is generally well-defined in the Hantzsch synthesis, with the substituent from the β-ketoester typically ending up at the 3-position and the substituent from the α-haloketone at the 2-position of the resulting pyrrole. To achieve the desired 2,5-disubstitution pattern, a modification of the standard Hantzsch protocol or a different combination of starting materials would be necessary, which could complicate the synthesis.
Barton-Zard Reaction and its Potential for this System
The Barton-Zard reaction is a powerful method for the synthesis of pyrroles from the reaction of a nitroalkene with an α-isocyanide under basic conditions. researchgate.net This reaction could potentially be adapted for the synthesis of this compound, although it would likely require a multi-step sequence.
A plausible route would involve the reaction of 1-nitrotridec-1-ene (B1660039) with an isocyanide derived from N-phenyl-2-aminopropionamide. The nitroalkene would provide the C4 and C5 atoms of the pyrrole ring along with the undecyl substituent, while the isocyanide would contribute the remaining atoms and the N-phenyl and C2-methyl groups.
However, the synthesis of the specific N-phenyl-α-isocyanoacetamide precursor might be challenging. An alternative, and perhaps more practical, approach would be to use a simpler isocyanide, such as ethyl isocyanoacetate, to form a pyrrole with an ester group at the 2-position. This ester could then be converted to a methyl group through a series of standard functional group transformations. Subsequently, the pyrrole nitrogen would need to be phenylated to arrive at the final target molecule. This multi-step nature makes the Barton-Zard reaction a less direct approach compared to the Paal-Knorr synthesis for this specific target.
Van Leusen Pyrrole Synthesis utilizing Tosylmethyl Isocyanides (TosMICs)
The Van Leusen pyrrole synthesis is based on the [3+2] cycloaddition of tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene (a Michael acceptor). nih.govnih.gov This reaction is particularly effective for the synthesis of 3,4-disubstituted or 3-substituted pyrroles.
To apply this methodology to the synthesis of this compound, a creative strategy would be required. A possible approach could involve the reaction of TosMIC with an α,β-unsaturated ketone that bears the undecyl group, such as 1-tridecen-3-one. This would lead to a pyrrole with the undecyl group at the 3-position. To achieve the desired 2,5-disubstitution, a different type of Michael acceptor or a modified TosMIC reagent would be necessary.
Furthermore, the standard Van Leusen reaction yields an N-unsubstituted pyrrole. Therefore, a subsequent N-phenylation step would be required to introduce the phenyl group at the 1-position. Given these considerations, while the Van Leusen synthesis is a powerful tool for certain substitution patterns, it may not be the most straightforward or regioselective method for the direct synthesis of this compound. mdpi.comorganic-chemistry.orgresearchgate.net
Modern and Multicomponent Reaction (MCR) Approaches to Pyrrole Synthesis
Modern synthetic methods, particularly multicomponent reactions (MCRs), offer efficient and atom-economical pathways to complex molecules from simple starting materials in a single step. Several MCRs have been developed for the synthesis of substituted pyrroles.
A potential three-component approach for the synthesis of this compound could involve the reaction of aniline, an aldehyde (such as dodecanal (B139956) to provide the undecyl group), and a β-ketoester (like ethyl acetoacetate to provide the methyl group and a carboxylate precursor). Catalytic systems, often based on transition metals like ruthenium or rhodium, can facilitate such transformations. acs.org
The regioselectivity of these MCRs is a critical aspect and is often controlled by the catalyst and the specific reaction conditions. nih.gov While a direct three-component synthesis of the target molecule represents an elegant and efficient strategy, the development and optimization of such a reaction would require careful investigation to ensure the desired regiochemical outcome. mdpi.com
Table 2: Comparison of Synthetic Methodologies
| Synthetic Method | Key Features | Applicability to Target Compound | Regioselectivity |
| Paal-Knorr | Condensation of 1,4-dicarbonyl and primary amine. wikipedia.orgorganic-chemistry.org | High, requires synthesis of tetradecane-2,5-dione. | Excellent, directly controlled by starting materials. |
| Knorr | Condensation of α-amino-ketone and β-ketoester. rgmcet.edu.in | Possible, but with significant challenges. | Potentially poor, risk of regioisomeric mixtures. nih.gov |
| Hantzsch | Three-component reaction of α-haloketone, β-ketoester, and primary amine. wikipedia.orgscribd.com | Possible, but may require non-standard starting materials for the desired substitution. | Generally good, but may not directly yield the 2,5-disubstituted pattern. |
| Barton-Zard | Reaction of a nitroalkene and an isocyanide. researchgate.net | Possible, likely a multi-step process involving functional group manipulations and N-phenylation. | Good, but the overall sequence is less convergent. |
| Van Leusen | [3+2] cycloaddition of TosMIC and a Michael acceptor. nih.govnih.gov | Not ideal for the target 1,2,5-substitution pattern; would require significant modification and subsequent N-phenylation. | Primarily yields 3,4- or 3-substituted pyrroles. |
| MCRs | One-pot convergence of multiple starting materials. | Potentially high, but requires a specific and optimized protocol. acs.org | Highly dependent on the specific MCR and catalyst system. mdpi.com |
One-Pot Multicomponent Reactions for N-Substituted Pyrroles
One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for synthesizing complex molecules like substituted pyrroles from simple, readily available starting materials in a single operation. bohrium.com These reactions enhance atom economy and procedural simplicity by avoiding the isolation of intermediate products. bohrium.comnih.gov
A plausible MCR approach to this compound would involve the condensation of three or more components. For instance, a zinc(II) chloride-catalyzed process has been developed for the synthesis of substituted pyrroles from propargylic acetates, enoxysilanes, and primary amines. nih.gov This one-pot reaction proceeds through a regioselective propargylation/amination/cycloisomerization cascade, with zinc(II) chloride acting as a multifunctional catalyst for three distinct mechanistic steps. nih.gov Another strategy involves the copper-mediated reaction of 1,3-dicarbonyl compounds and acrylates with ammonium (B1175870) acetate (B1210297) as the nitrogen source to furnish highly functionalized pyrroles. rsc.org A one-step, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines has also been shown to produce N-substituted functionalized pyrroles with high selectivity and atom efficiency, losing only a water molecule in the process. nih.gov
| Reaction Type | Components | Catalyst | Key Features | Reference |
| Propargylation/Amination/Cycloisomerization | Propargylic Acetates, Enoxysilanes, Primary Amines | Zinc(II) Chloride | High regioselectivity; circumvents intermediate isolation. | nih.gov |
| Imination/Dipolar Cyclization | 5-Amino-pyrazoles, Aldehydes, Dialkyl Acetylenedicarboxylates, Isocyanides | PTSA·H₂O | High chemoselectivity; creates four new bonds in a single operation. | rsc.org |
| C-C and C-N Bond Formation | 1,3-Dicarbonyl Compounds, Acrylates, Ammonium Acetate | Copper-mediated | Operationally simple; wide functional group tolerance. | rsc.org |
| Condensation/Cyclization | α-Hydroxyketones, Oxoacetonitriles, Primary Amines | Acetic Acid | High atom efficiency; only water as a byproduct. | nih.gov |
Transition Metal-Catalyzed Syntheses of Pyrrole Derivatives
Transition metal catalysis offers powerful and versatile routes to pyrrole derivatives, often proceeding under mild conditions with high selectivity. tohoku.ac.jpelsevierpure.com Various metals, including zinc, rhodium, palladium, and copper, have been employed to catalyze the formation of the pyrrole ring through diverse mechanisms. tohoku.ac.jpnih.govorganic-chemistry.org
One notable method involves the synthesis of 2,5-disubstituted and 2,4,5-trisubstituted pyrroles from dienyl azides using catalytic amounts of zinc iodide (ZnI₂) or a rhodium catalyst. nih.govorganic-chemistry.org This reaction proceeds efficiently at room temperature and is tolerant of various functional groups. organic-chemistry.org Zinc iodide is a particularly attractive catalyst due to its lower cost compared to rhodium. organic-chemistry.org Other advanced strategies feature transition-metal-catalyzed C-H activation, providing atom- and step-economical alternatives to classical methods. tohoku.ac.jpelsevierpure.com These reactions not only build the heterocyclic core but also demonstrate the latest developments in organometallic chemistry and homogeneous catalysis. tohoku.ac.jpelsevierpure.com
| Catalyst System | Starting Materials | Reaction Type | Key Advantages | Reference |
| ZnI₂ or Rh₂(O₂CC₃F₇)₄ | Dienyl Azides | Cyclization | Room temperature reaction; tolerates various functional groups. | nih.govorganic-chemistry.org |
| Palladium or Rhodium | Various (e.g., enamines, alkynes) | C-H Activation/Annulation | High atom and step economy; applicable to diverse heterocycles. | tohoku.ac.jpelsevierpure.com |
| Manganese Complex | Primary Diols, Amines | Dehydrogenative Coupling | High selectivity for pyrroles; water and H₂ are the only byproducts. | organic-chemistry.org |
| Gold(I) Catalysis | 5-Aminopent-2-yn-1-ol | Cyclization/Aromatization | Low catalyst loading; short reaction time under open-flask conditions. | organic-chemistry.org |
Organocatalytic Methods for Pyrrole Formation
Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations, offering a greener and often milder alternative to metal-based catalysis. researchgate.net For pyrrole synthesis, various organocatalysts have been successfully employed, including natural products like vitamin B₁ and amino acids such as L-proline. rsc.org
A notable example is the Paal-Knorr synthesis of N-substituted pyrroles from hexane-2,5-dione and various aromatic amines, which can be efficiently catalyzed by vitamin B₁ in ethanol (B145695) at room temperature. rsc.org This method accommodates a range of electron-donating and electron-withdrawing substituents on the amine. rsc.org In another approach, L-proline catalyzes a sequential multicomponent reaction involving succinaldehyde, aldehydes, and amines. rsc.org The reaction proceeds through a series of steps including in situ enamine formation, a direct Mannich reaction, intramolecular cyclization, and final oxidative aromatization to yield the pyrrole product. rsc.org N-Heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts for constructing complex chiral pyrroles through asymmetric cycloaddition reactions. nih.gov
| Organocatalyst | Starting Materials | Reaction Type | Conditions | Reference |
| Vitamin B₁ | Hexane-2,5-dione, Aromatic Amines | Paal-Knorr Condensation | Ethanol, Room Temperature | rsc.org |
| Squaric Acid | Tetrahydro-2,5-dimethoxyfuran, Aryl Amines | Paal-Knorr Condensation | Aqueous Medium, 60 °C | rsc.org |
| L-Proline | Succinaldehyde, Aldehydes, Amines | Sequential Multicomponent Reaction | IBX-promoted oxidation | rsc.org |
| Chiral Phosphoric Acid | N-pyrrole o-alkynylanilines | Atroposelective 5-endo-dig Cyclization | Toluene, 40 °C | nih.gov |
Green Chemistry Principles in the Synthesis of this compound
The synthesis of pyrrole derivatives is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. lucp.netconicet.gov.ar The application of these principles is crucial for developing sustainable synthetic methodologies. acs.org
Solvent-Free and Aqueous Medium Reactions
A primary goal of green chemistry is to reduce or eliminate the use of volatile and toxic organic solvents. lucp.net Consequently, performing reactions in aqueous media or under solvent-free conditions has become a major area of research in pyrrole synthesis. researchgate.net Water is an ideal solvent due to its non-toxic, non-flammable, and abundant nature. researchgate.net
The Paal-Knorr reaction, a classic method for pyrrole synthesis, can be effectively carried out in water, often leading to improved yields due to hydrophobic interactions that increase the association of reactants. researchgate.netthieme-connect.com This approach also simplifies product isolation, as water-insoluble pyrroles can often be collected by simple filtration. thieme-connect.com Solvent-free syntheses, where the neat reactants are mixed, sometimes with a solid support or catalyst, offer another powerful green alternative. researchgate.nettandfonline.com For instance, the Paal-Knorr condensation of 2,5-hexanedione (B30556) with primary amines proceeds in excellent yield with a catalytic amount of praseodymium(III) trifluoromethanesulfonate (B1224126) under solvent-free conditions. tandfonline.com This method is operationally simple and avoids the need for both solvents and external energy sources like microwave irradiation. tandfonline.com
| Method | Reaction | Key Green Advantage | Outcome | Reference |
| Aqueous Medium | Three-component reaction of ammonium acetate, 1,3-dicarbonyls, and α-hydroxycarbonyls | Elimination of organic solvents; simplified product isolation. | Improved yields and chemoselectivity. | thieme-connect.com |
| Solvent-Free | Paal-Knorr condensation of 1,4-diketones and primary amines | Elimination of solvent waste; operational simplicity. | High yields, short reaction times. | tandfonline.com |
| Solvent-Free | Condensation of pyrrole and pentafluorobenzaldehyde | Avoids solvent; high atom economy. | Leads to corrole (B1231805) and oligopyrromethenes. | acs.org |
| Aqueous Medium | Paal-Knorr reaction with a water-tolerant Lewis acid | Use of water as an innocuous solvent. | Efficient synthesis of penta-substituted pyrroles. | researchgate.net |
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a valuable tool for implementing green chemistry principles. benthamdirect.com Microwave irradiation can dramatically accelerate reaction rates, leading to significantly shorter reaction times, often reducing hours to minutes. acs.orgpensoft.net This rapid heating can also lead to higher product yields and improved purity compared to conventional heating methods. researchgate.net
The Piloty-Robinson pyrrole synthesis, for example, is greatly expedited by microwave radiation, facilitating moderate to good yields of N-acylpyrroles in a fraction of the time required by traditional methods. acs.org Similarly, the Paal-Knorr condensation benefits from microwave heating, with reactions reaching completion in 2 to 10 minutes at 120–150 °C, yielding a diverse range of pyrroles. pensoft.net These protocols are often combined with other green techniques, such as the use of aqueous media or solvent-free conditions, to further enhance their environmental credentials. pensoft.net
| Synthesis Type | Conventional Heating Time | Microwave Heating Time | Yield Improvement | Reference |
| Piloty-Robinson Pyrrole Synthesis | Several hours | Minutes | Facilitates moderate to good yields quickly. | acs.org |
| Paal-Knorr Condensation | 12 hours (reflux) | 2-10 minutes | Yields of 65-89% achieved rapidly. | pensoft.net |
| Clauson-Kaas Synthesis | Not specified | 10 minutes | Good yield (83%) reported. | pensoft.net |
| Synthesis from β-ketoesters | Not specified | 20 minutes | High catalyst activity observed in aqueous medium. | pensoft.net |
Catalyst-Free Approaches
Developing synthetic routes that operate without a catalyst is a significant goal in green chemistry, as it eliminates concerns about catalyst toxicity, cost, and removal from the final product. acs.org Several methods for pyrrole synthesis have been developed that proceed efficiently under catalyst-free conditions, often relying on the intrinsic reactivity of the starting materials at elevated temperatures or in green solvents like water. thieme-connect.comrsc.org
The classic Paal-Knorr reaction can be performed without any catalyst by simply heating a 1,4-dicarbonyl compound with a primary amine. acs.orgacs.org This approach is notable for its high atom economy, as the only byproduct is water. acs.org Another example is a three-component synthesis of tetrasubstituted pyrroles from a primary amine, dialkyl acetylenedicarboxylate, and β-nitrostyrene, which proceeds smoothly under catalyst- and solvent-free conditions. organic-chemistry.org Such methods are not only environmentally benign but are also operationally simple, often requiring just mixing the reactants. rsc.org
| Reaction Type | Reactants | Conditions | Key Features | Reference |
| Paal-Knorr Reaction | 2,5-Hexanedione, 4-tert-Butylaniline | Neat, 60 °C | High atom economy; simple operation; good yield. | acs.org |
| Multicomponent Reaction | Succinaldehyde, Primary Amine, Activated Carbonyls | Open-flask, "just-mix" | Direct regiospecific synthesis; avoids protection-deprotection steps. | rsc.org |
| Multicomponent Reaction | Ammonium Acetate, 1,3-Dicarbonyls, α-Hydroxycarbonyls | Water-Ethanol, Reflux | Improved yields in aqueous media; simple product isolation. | thieme-connect.com |
| Intramolecular Cascade | Azide-Alkene Substrates | Mild Conditions | Provides access to novel polycyclic indole/pyrrole systems. | rsc.org |
Strategic Approaches for Introducing Specific Substituents
The construction of this compound can be approached through classical pyrrole syntheses, primarily the Paal-Knorr and Hantzsch syntheses. The choice of method dictates the specific precursors required to install the desired substituents.
The introduction of the N-phenyl group is readily achieved by employing aniline as the primary amine reactant in various pyrrole condensation reactions. Both the Paal-Knorr and Hantzsch syntheses accommodate the use of primary amines to furnish N-substituted pyrroles.
In the Paal-Knorr synthesis , a 1,4-dicarbonyl compound is condensed with a primary amine, in this case, aniline, to form the N-phenylpyrrole ring. wikipedia.orgresearchgate.net The reaction typically proceeds under acidic conditions, where the amine attacks the carbonyl carbons, leading to a cyclization and subsequent dehydration to yield the aromatic pyrrole. wikipedia.org The decreased basicity and nucleophilicity of aniline compared to alkylamines, due to the electron-withdrawing nature of the phenyl ring, can influence reaction rates, sometimes necessitating longer reaction times or specific catalytic conditions. rgmcet.edu.in
Similarly, the Hantzsch pyrrole synthesis utilizes a primary amine, an α-haloketone, and a β-ketoester. wikipedia.org Aniline serves as the nitrogen source, ultimately forming the N-phenyl bond of the pyrrole ring. The mechanism involves the formation of an enamine from the aniline and the β-ketoester, which then reacts with the α-haloketone, followed by cyclization and aromatization. wikipedia.org
The strategy for incorporating the 2-methyl group is intrinsically linked to the chosen synthetic pathway and the structure of the corresponding precursors.
In the context of the Paal-Knorr synthesis , the 2-methyl group originates from the 1,4-dicarbonyl precursor. To yield a 2-methyl substituted pyrrole, the diketone must have a methyl group adjacent to one of the carbonyls. For the target molecule, the required precursor is heptadecan-2,5-dione.
For the Hantzsch synthesis , the 2-methyl group is typically derived from the β-ketoester component. Ethyl acetoacetate is a commonly employed and commercially available β-ketoester that serves as the source of the C-2 methyl group in the resulting pyrrole ring. organic-chemistry.org
The introduction of the long undecyl chain at the C-5 position requires the synthesis of specific precursors bearing this lipophilic moiety.
Following the Paal-Knorr approach , the 5-undecyl substituent is also embedded within the 1,4-dicarbonyl precursor, heptadecan-2,5-dione. The synthesis of this long-chain diketone is a critical step. A plausible synthetic route to heptadecan-2,5-dione involves the acylation of a suitable undecyl derivative. For instance, the Stetter reaction, which allows for the formation of 1,4-dicarbonyl compounds, could be a viable method. nih.gov
In the Hantzsch synthesis , the 5-undecyl chain is introduced via the α-haloketone precursor. The required reactant would be a 1-halo-tridecan-2-one. This precursor can be synthesized from the commercially available 2-tridecanone (B165437) (methyl undecyl ketone) through α-halogenation. nih.govsigmaaldrich.com The halogenation of ketones at the α-position is a standard transformation that can be achieved using various halogenating agents like chlorine, bromine, or N-halosuccinimides, often under acidic or basic catalysis. libretexts.org
Table 1: Precursors for the Synthesis of this compound
| Synthetic Method | N-Phenyl Moiety Precursor | 2-Methyl Group Precursor | 5-Undecyl Chain Precursor |
| Paal-Knorr Synthesis | Aniline | Heptadecan-2,5-dione | Heptadecan-2,5-dione |
| Hantzsch Synthesis | Aniline | Ethyl acetoacetate | 1-Halo-tridecan-2-one |
Comparative Analysis of Synthetic Pathways in Terms of Efficiency and Atom Economy
When evaluating synthetic routes, efficiency and atom economy are crucial metrics, particularly in the context of green chemistry. The Paal-Knorr and Hantzsch syntheses offer distinct advantages and disadvantages in this regard for the preparation of this compound.
Atom Economy:
The concept of atom economy provides a measure of how many atoms from the reactants are incorporated into the final desired product. semanticscholar.org
Hantzsch Synthesis: The Hantzsch synthesis is a three-component reaction, which is generally considered to be an efficient way to build molecular complexity in a single step. However, in addition to the pyrrole product, the reaction also generates a molecule of water and a halide salt as byproducts. The formation of these additional byproducts slightly lowers its theoretical atom economy compared to the Paal-Knorr synthesis.
Efficiency and Practical Considerations:
Hantzsch Synthesis: The precursors for the Hantzsch synthesis, namely ethyl acetoacetate, aniline, and 2-tridecanone (for conversion to the α-haloketone), are generally more readily available or require fewer synthetic steps to prepare compared to the long-chain diketone needed for the Paal-Knorr route. However, the Hantzsch reaction itself can sometimes suffer from lower yields and the formation of side products, necessitating more extensive purification. wikipedia.org Classical Hantzsch conditions often require elevated temperatures and can be time-consuming. wikipedia.org Modern variations, such as those employing microwave irradiation or solid-phase synthesis, have been developed to improve yields and reaction times. nih.gov
Table 2: Comparative Analysis of Synthetic Pathways
| Metric | Paal-Knorr Synthesis | Hantzsch Synthesis |
| Atom Economy | Excellent (byproduct is only water) | Good (byproducts include water and a salt) |
| Precursor Availability | Heptadecan-2,5-dione may require multi-step synthesis. | Precursors are generally more accessible. |
| Number of Steps (Overall) | Potentially longer due to precursor synthesis. | Potentially shorter overall sequence. |
| Reaction Conditions | Can often be performed under mild or solvent-free conditions. | Classically requires heating; modern methods offer milder conditions. |
| Yields | Cyclization step is often high-yielding. | Can be variable and may require optimization. |
| Green Chemistry Aspects | High atom economy; potential for green conditions in the final step. | Multi-component reaction; potential for improvement with modern techniques. |
Chemical Reactivity and Derivatization of 2 Methyl 1 Phenyl 5 Undecyl 1h Pyrrole
Electrophilic Aromatic Substitution on the Pyrrole (B145914) Ring
The pyrrole ring in 2-methyl-1-phenyl-5-undecyl-1H-pyrrole is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the nitrogen atom's lone pair, which is delocalized into the aromatic system. pearson.com This increased electron density makes the ring a potent nucleophile. quora.com
The regioselectivity of electrophilic attack on the pyrrole ring is influenced by the directing effects of the existing substituents: the 1-phenyl, 2-methyl, and 5-undecyl groups. In general, electrophilic substitution on pyrroles occurs preferentially at the α-positions (C2 and C5) due to the greater stabilization of the cationic intermediate. pearson.comresearchgate.net However, in this compound, these positions are already substituted. Consequently, electrophilic attack is directed to the β-positions (C3 and C4).
Table 1: Directing Effects of Substituents on the Pyrrole Ring
| Substituent | Position | Electronic Effect | Influence on Reactivity |
| Phenyl | 1 | Inductive (withdrawing), Resonance (donating/withdrawing) | Modulates overall ring reactivity |
| Methyl | 2 | Inductive (donating), Hyperconjugation | Activating |
| Undecyl | 5 | Inductive (donating) | Activating |
With the C2 and C5 positions occupied, electrophilic substitution will occur at the C3 and C4 positions. The directing influence of the adjacent methyl and undecyl groups will play a role in the regioselectivity between these two sites. Generally, the position adjacent to the more activating group would be favored. Both methyl and undecyl groups are activating, and steric hindrance might also influence the site of attack. Given the similar electronic nature of the methyl and undecyl groups, a mixture of 3- and 4-substituted products is possible.
For instance, acylation reactions, a common type of electrophilic aromatic substitution, would be expected to proceed at the C3 or C4 position under appropriate conditions. cdnsciencepub.com Similarly, halogenation, nitration, and sulfonation, if carried out with reagents mild enough to avoid polymerization of the reactive pyrrole ring, would also be expected to yield substitution at these positions. wikipedia.org
Reactions Involving the Undecyl Aliphatic Chain
The long undecyl chain provides a site for chemical modifications that are characteristic of alkanes.
The undecyl chain can undergo free-radical halogenation, typically at positions remote from the pyrrole ring, to introduce halo-substituents. libretexts.org These halogenated derivatives can then serve as precursors for further functionalization through nucleophilic substitution or elimination reactions.
Oxidation of the undecyl chain is also a potential transformation. While the pyrrole ring itself is susceptible to oxidation, selective oxidation of the alkyl chain can be achieved under specific conditions. For example, oxidation at the benzylic-like position of an alkyl substituent on an aromatic ring is a common reaction. libretexts.orgmsu.edu However, in this case, the undecyl group is not directly attached to a benzene (B151609) ring, so such specific activation is not present. General alkane oxidation methods could be employed, potentially leading to a mixture of products.
The length of the undecyl chain could theoretically be modified. Chain shortening could be achieved through oxidative cleavage reactions, although this would likely require prior functionalization of the chain. Chain elongation could be accomplished by converting a terminal functional group (introduced via halogenation, for example) into a nucleophile or an electrophile for subsequent coupling reactions.
Reactivity of the N-Phenyl Substituent
Therefore, electrophilic substitution reactions on the N-phenyl group, such as nitration or halogenation, would be expected to yield a mixture of ortho- and para-substituted products on the phenyl ring. The reactivity of the phenyl ring will likely be different from that of benzene itself, influenced by the electronic properties of the pyrrole moiety.
Table 2: Summary of Potential Reactions
| Reaction Type | Reagent/Conditions | Expected Product(s) |
| Electrophilic Aromatic Substitution (Pyrrole Ring) | Mild electrophile (e.g., acyl halide/Lewis acid) | 3- and/or 4-substituted pyrrole derivative |
| Free Radical Halogenation (Undecyl Chain) | Halogen, UV light | Halogenated undecyl chain |
| Electrophilic Aromatic Substitution (Phenyl Ring) | Electrophile (e.g., HNO₃/H₂SO₄) | Ortho- and/or para-substituted phenyl group |
Electrophilic Aromatic Substitution on the Phenyl Ring
The pyrrole ring is a highly activated aromatic system due to the delocalization of the nitrogen lone pair electrons. pearson.com This makes the pyrrole nucleus substantially more nucleophilic than the appended N-phenyl ring. Consequently, electrophilic attack will preferentially occur on the pyrrole ring, typically at the vacant C3 or C4 positions. wikipedia.orgonlineorganicchemistrytutor.com
Achieving selective electrophilic aromatic substitution on the N-phenyl ring is challenging. The reaction would require conditions that either deactivate the pyrrole ring or employ a directing group on the phenyl ring to overcome the inherent reactivity difference. Without such modifications, reagents used for standard electrophilic aromatic substitutions (e.g., nitration, halogenation, Friedel-Crafts reactions) would react uncontrollably with the pyrrole moiety, often leading to polymerization or degradation under acidic conditions. wikipedia.org
Potential for Aryl Coupling Reactions
Aryl coupling reactions, such as the Suzuki-Miyaura or Stille reactions, offer a viable pathway for modifying the N-phenyl ring, provided a suitable handle, like a halogen, is present. nih.govsemanticscholar.orgarkat-usa.org For instance, if the starting material was 2-Methyl-1-(4-bromophenyl)-5-undecyl-1H-pyrrole, it could readily participate in palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a powerful tool for forming carbon-carbon bonds. researchgate.net Research on similar N-arylpyrroles has demonstrated successful coupling with a variety of arylboronic acids. researchgate.net The choice of catalyst, ligand, and base is crucial to optimize the reaction yield and prevent side reactions. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane/H₂O | 90 |
This table presents typical conditions used for Suzuki-Miyaura reactions on related aryl-pyrrole systems and would be applicable to a halogenated derivative of this compound. nih.govresearchgate.net
Reactions Involving the 2-Methyl Group
The methyl group at the C2 position is adjacent to the aromatic pyrrole ring and is susceptible to reactions characteristic of benzylic or allylic positions.
Oxidation Reactions of the Methyl Group
Selective oxidation of the 2-methyl group to an aldehyde, carboxylic acid, or alcohol is complicated by the high sensitivity of the pyrrole ring to oxidizing agents. nih.gov Many common oxidants can lead to dearomatization, ring-opening, or polymerization. nih.govnih.gov
However, controlled oxidation is possible under specific conditions. For instance, certain reagents might achieve selective oxidation. The conversion of a methyl group on a heterocyclic ring to an aldehyde can sometimes be accomplished using reagents like selenium dioxide or through a multi-step process involving halogenation followed by hydrolysis. The challenge remains to perform this transformation without affecting the undecyl chain or the electron-rich pyrrole and phenyl rings.
Condensation Reactions at the Methyl Position
The protons of the 2-methyl group are weakly acidic and can be removed by a strong base to generate a carbanion. This nucleophile can then participate in condensation reactions with electrophiles, such as aldehydes and ketones, in a manner analogous to an aldol (B89426) condensation.
This reaction would lead to the formation of a new carbon-carbon bond at the methyl position, elongating the side chain. For example, condensation with an aldehyde (R-CHO) would yield a 2-(2-hydroxyalkyl)-pyrrole derivative, which could subsequently be dehydrated to form a 2-vinylpyrrole. The success of this approach depends on finding a base strong enough to deprotonate the methyl group without promoting competing reactions on the pyrrole ring itself. researchgate.net
Dearomatization Reactions of the Pyrrole Nucleus
Dearomatization reactions convert the aromatic pyrrole core into non-aromatic pyrroline (B1223166) or pyrrolidine (B122466) derivatives, which are valuable building blocks in synthesis. nih.gov These reactions can be achieved through various methods, including reduction, cycloaddition, and nucleophilic addition.
While reductive methods like the Birch reduction are well-established for pyrroles, recent advances have focused on other strategies. nih.govacs.org For example, copper-catalyzed borylative dearomatization has been shown to produce pyrrolidine-type allylboronates. acs.org Similarly, dearomative chlorination can generate highly reactive intermediates that can be trapped by nucleophiles to create highly functionalized 2H-pyrroles. nih.gov
Regioselective Nucleophilic Additions
Due to the high electron density of the pyrrole ring, direct nucleophilic addition is generally difficult unless the ring is activated by an electron-withdrawing group. acs.org However, under certain catalytic conditions, regioselective nucleophilic additions to the pyrrole nucleus can be achieved, leading to dearomatization.
Research has demonstrated that while electrophilic attack typically occurs at the α-position (C2/C5), it is possible to achieve β-selective (C3/C4) nucleophilic additions. onlineorganicchemistrytutor.comacs.orgnih.gov For example, the addition of pyrroles to electron-deficient alkenes can be directed to the β-position using specific indium catalysts. acs.orgnih.gov Furthermore, smooth acidic conditions can promote the regioselective addition of pyrroles to chiral nitrones, yielding chiral N-hydroxylamines. rsc.org These methods provide a pathway to selectively functionalize the pyrrole core, breaking its aromaticity to create complex, three-dimensional structures.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Benzene |
| 2-Methyl-1-(4-bromophenyl)-5-undecyl-1H-pyrrole |
| Selenium dioxide |
| 2-(2-hydroxyalkyl)-pyrrole |
| 2-vinylpyrrole |
| Pyrroline |
| Pyrrolidine |
Reductive Pathways to Dihydropyrroles and Tetrahydropyrroles
The aromatic pyrrole ring of this compound can be selectively reduced to form less saturated heterocyclic structures, namely dihydropyrroles (pyrrolines) and fully saturated tetrahydropyrroles (pyrrolidines). The choice of reducing agent and reaction conditions dictates the extent of reduction.
Mild reduction conditions, such as the use of zinc and acetic acid, typically lead to the formation of the corresponding 3-pyrroline (B95000) (a 2,5-dihydropyrrole). uop.edu.pk This method selectively reduces one of the two double bonds within the pyrrole ring.
Complete saturation of the pyrrole ring to yield the corresponding pyrrolidine derivative is achieved through catalytic hydrogenation. uop.edu.pkpharmaguideline.com This process involves reacting the pyrrole with hydrogen gas in the presence of a heterogeneous metal catalyst. Noble metal catalysts, particularly those based on rhodium and ruthenium, have demonstrated high activity for the hydrogenation of N-substituted pyrroles. researchgate.netresearchgate.net The reaction is often carried out under pressure and can be influenced by the choice of solvent and temperature. researchgate.net For N-substituted pyrroles, catalytic hydrogenation can proceed efficiently in non-acidic media. researchgate.netresearchgate.net
Another approach for the reduction of pyrrole rings is the Birch reduction, which employs Group I or II metals (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. This method is particularly effective for pyrroles bearing electron-withdrawing groups, which activate the ring towards reduction.
The expected products from the reduction of this compound are 2-methyl-1-phenyl-5-undecyl-2,5-dihydropyrrole under mild conditions, and 2-methyl-1-phenyl-5-undecylpyrrolidine upon complete hydrogenation.
| Reduction Method | Typical Reagents/Catalysts | Primary Product | Extent of Reduction |
|---|---|---|---|
| Mild Chemical Reduction | Zinc powder, Acetic Acid | Dihydropyrrole (Pyrroline) | Partial (one double bond) uop.edu.pk |
| Catalytic Hydrogenation | H₂, Rh/C, Ru/C, or Pd/C catalyst | Tetrahydropyrrole (Pyrrolidine) | Complete (both double bonds) uop.edu.pkresearchgate.net |
| Dissolving Metal Reduction (Birch) | Na or Li, liquid NH₃, Alcohol (e.g., t-BuOH) | Dihydropyrrole (Pyrroline) | Partial (primarily for activated pyrroles) |
Polymerization Potential of this compound
Substituted pyrroles are foundational monomers for the synthesis of conducting polymers. mdpi.com this compound, as an N-substituted and C-substituted derivative, has the structural features necessary for polymerization, primarily through electrochemical methods. The resulting polymers are part of the polypyrrole (PPy) family, which is known for its environmental stability and reversible redox properties. mdpi.comwikipedia.org
Formation of N-Substituted Polypyrrole Systems
The presence of substituents on the pyrrole monomer directly influences the properties of the resulting polymer. N-substituted pyrroles generally form polymers with more regular structures compared to their C-substituted counterparts. mdpi.com The N-phenyl group in this compound would be incorporated into the polymer backbone, influencing its electronic properties and solubility. The introduction of substituents at the N-position can enhance the solubility of polypyrroles, which are often insoluble. mdpi.com
The alkyl groups at the C2 and C5 positions (methyl and undecyl, respectively) would also affect the final polymer's characteristics. While polymerization occurs through the coupling at the α-positions (C2 and C5) of the pyrrole ring, the existing substituents at these positions in the monomer mean that polymerization would proceed through the remaining unsubstituted α-positions if available, or through β-positions, potentially leading to a more complex polymer structure. However, the most accepted mechanism involves coupling between the α-carbons. wikipedia.orgacs.org The presence of substituents at C2 and C5 would sterically hinder the typical α-α coupling required for polymerization, potentially preventing the formation of a high molecular weight polymer. Studies have shown that steric factors, particularly α-substitution, can play a significant role in preventing electropolymerization. mdpi.comacs.orgresearchgate.net
Electrochemical Polymerization Mechanisms
Electrochemical polymerization is the most common method for synthesizing polypyrrole and its derivatives. mdpi.comwikipedia.org The process is an anodic oxidation where the monomer is oxidized at the surface of an electrode to form a polymer film. mdpi.comnih.gov
The widely accepted mechanism for the electropolymerization of pyrrole involves several key steps: wikipedia.orgacs.org
Monomer Oxidation : The process begins at the anode, where a molecule of the pyrrole monomer loses an electron to form a radical cation.
Dimerization : Two of these highly reactive radical cations couple, typically at the C2 or C5 positions, to form a dimeric dication.
Deprotonation : The dimer expels two protons to form a neutral di-pyrrole molecule, regenerating the aromaticity of the two rings.
Chain Propagation : The dimer can be oxidized to a radical cation more easily than the original monomer. This oxidized dimer then reacts with another monomer radical cation, extending the chain. This process of oxidation, coupling, and deprotonation repeats, leading to the growth of the polymer chain on the electrode surface.
During this process, the polymer becomes "doped" as it is formed in its oxidized, conductive state. Anions from the electrolyte solution are incorporated into the polymer film to balance the positive charges on the backbone. wikipedia.org
| Step | Description | Key Intermediate |
|---|---|---|
| 1. Oxidation | The pyrrole monomer is oxidized at the anode surface, losing an electron. | Radical Cation |
| 2. Coupling | Two radical cations react to form a C-C bond, typically between α-positions. | Dimeric Dication |
| 3. Deprotonation | The dimer loses two protons to form a neutral, aromatic dimer. | Neutral Dimer |
| 4. Propagation | The dimer is oxidized and couples with another radical cation, repeating the process to elongate the polymer chain. | Polymer Chain |
The bulky undecyl group and the methyl group at the C5 and C2 positions of this compound would present significant steric hindrance to the crucial α-α coupling step, making successful polymerization challenging under standard conditions.
Structural Elucidation Methodologies for 2 Methyl 1 Phenyl 5 Undecyl 1h Pyrrole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the detailed structure of 2-Methyl-1-phenyl-5-undecyl-1H-pyrrole in solution. Through a suite of one-dimensional and two-dimensional experiments, it is possible to map out the entire molecular architecture, from the substitution pattern on the pyrrole (B145914) ring to the conformation of the long alkyl chain.
The ¹H NMR spectrum provides critical information about the chemical environment, number, and connectivity of protons in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the protons of the phenyl group, the pyrrole ring, the methyl substituent, and the undecyl chain.
The protons on the phenyl group typically appear as a multiplet in the aromatic region, approximately between 7.20 and 7.50 ppm. The two protons on the pyrrole ring are expected to appear as doublets around 5.90-6.10 ppm, with their coupling constant providing information about their relative positions. The methyl group attached to the pyrrole ring would present as a sharp singlet further upfield, likely around 2.10 ppm.
The long undecyl chain produces a series of signals in the aliphatic region of the spectrum. The terminal methyl group of the undecyl chain is expected to be a triplet at approximately 0.88 ppm. The adjacent methylene (B1212753) group and other methylene groups along the chain will appear as multiplets in the range of 1.20-1.60 ppm. The methylene group directly attached to the pyrrole ring is anticipated to be shifted downfield to around 2.50 ppm due to the influence of the aromatic ring.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Phenyl-H | 7.20 - 7.50 | m | 5H |
| Pyrrole-H (C3-H, C4-H) | 5.90 - 6.10 | d | 2H |
| Pyrrole-CH₂- (undecyl) | ~2.50 | t | 2H |
| Pyrrole-CH₃ | ~2.10 | s | 3H |
| -(CH₂)₉- (undecyl) | 1.20 - 1.60 | m | 18H |
d: doublet, m: multiplet, s: singlet, t: triplet
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal, revealing the total number of carbon atoms and their hybridization states.
The sp² hybridized carbons of the phenyl and pyrrole rings are expected to resonate in the downfield region of the spectrum, typically between 105 and 140 ppm. The sp³ hybridized carbons of the methyl and undecyl groups will appear in the upfield region. The methyl carbon attached to the pyrrole ring is predicted to be around 13 ppm. The carbons of the undecyl chain will show a series of signals, with the terminal methyl carbon appearing at approximately 14 ppm and the methylene carbons resonating between 22 and 32 ppm. The carbon of the methylene group directly bonded to the pyrrole ring will be shifted downfield to around 29 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Phenyl C (quaternary) | ~139 |
| Phenyl CH | 125 - 129 |
| Pyrrole C (quaternary, C2 & C5) | ~130, ~135 |
| Pyrrole CH (C3 & C4) | ~106, ~108 |
| Pyrrole-CH₂- (undecyl) | ~29 |
| -(CH₂)₉- (undecyl) | 22 - 32 |
| -CH₃ (undecyl) | ~14 |
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent protons on the pyrrole ring and between the neighboring methylene groups of the undecyl chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. This technique would be used to definitively assign which protons are attached to which carbons, for example, linking the methyl proton signal to its corresponding carbon signal and each methylene proton signal in the undecyl chain to its respective carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is a powerful tool for establishing the connectivity of the different fragments of the molecule. Key HMBC correlations would include those between the methyl protons and the C2 and C3 carbons of the pyrrole ring, and between the protons of the methylene group attached to the pyrrole ring and the C4 and C5 carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which helps to determine the stereochemistry and conformation of the molecule. For instance, NOESY could show correlations between the ortho-protons of the phenyl group and the protons of the methyl group at position 2, confirming their spatial proximity.
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which has a molecular formula of C₂₂H₃₃N. The calculated exact mass of the neutral molecule is 311.2613. The measured mass from HRMS would be expected to be very close to this theoretical value, confirming the elemental composition.
Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass |
|---|---|---|
| [M]⁺ | C₂₂H₃₃N⁺ | 311.2613 |
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure of the molecule. For this compound, several characteristic fragmentation pathways can be predicted:
Alpha-cleavage: Cleavage of the bond between the first and second carbon of the undecyl chain is likely, leading to a stable resonating cation.
McLafferty-type rearrangement: While less common for this specific structure, rearrangements involving the long alkyl chain could occur.
Loss of the undecyl chain: Cleavage of the bond between the pyrrole ring and the undecyl chain would result in a fragment corresponding to the 2-methyl-1-phenyl-1H-pyrrole cation.
Fragmentation of the undecyl chain: The long alkyl chain can fragment at various points, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups).
The analysis of these fragmentation patterns provides corroborating evidence for the structure elucidated by NMR spectroscopy.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display a combination of characteristic absorption bands corresponding to its aromatic and aliphatic components.
The primary diagnostic regions in the spectrum would include:
Aromatic C-H Stretching: Aromatic compounds typically show C-H stretching vibrations at wavenumbers just above 3000 cm⁻¹. libretexts.orgpressbooks.pubopenstax.orgorgchemboulder.com For this molecule, weak to medium bands are anticipated in the 3100-3000 cm⁻¹ range, corresponding to the C-H bonds on both the phenyl and pyrrole rings.
Aliphatic C-H Stretching: The undecyl and methyl groups will produce strong C-H stretching absorptions in the 2960-2850 cm⁻¹ region. nih.govacs.org Specific bands for the asymmetric and symmetric stretching of CH₃ and CH₂ groups are expected.
C=C and C-N Ring Stretching: The vibrations of the carbon-carbon bonds within the aromatic phenyl and pyrrole rings are expected to produce a series of medium to strong bands in the 1610-1450 cm⁻¹ region. libretexts.orgpressbooks.puborgchemboulder.com
C-H Bending Vibrations: Out-of-plane (oop) C-H bending vibrations for the monosubstituted phenyl ring would likely appear as strong bands in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions, which are characteristic of this substitution pattern. libretexts.orglibretexts.org The long undecyl chain would also contribute a characteristic rocking vibration band around 720 cm⁻¹. acs.org
The following table summarizes the predicted key IR absorption bands for functional group identification.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Phenyl & Pyrrole C-H | Stretching | 3100 - 3000 | Weak to Medium |
| Alkyl (Undecyl, Methyl) C-H | Stretching | 2960 - 2850 | Strong |
| Phenyl & Pyrrole C=C | Ring Stretching | 1610 - 1450 | Medium to Strong |
| Alkyl (CH₂, CH₃) C-H | Bending | 1470 - 1450 | Medium |
| Phenyl C-H | Out-of-Plane Bending | 770 - 690 | Strong |
| Undecyl -(CH₂)n- | Rocking | ~720 | Medium |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound has not been reported, the solid-state structure can be inferred from crystallographic data of analogous N-phenylpyrrole derivatives.
The molecular structure would feature a planar, five-membered pyrrole ring. The attached phenyl ring is not expected to be coplanar with the pyrrole ring due to steric hindrance between the ortho-hydrogens of the phenyl group and the substituents on the pyrrole ring. Studies on similar N-phenyl substituted heterocyclic compounds show a significant dihedral angle between the two rings, often ranging from 40° to 60°. auremn.org.br
The table below presents predicted crystallographic parameters based on known structures of similar molecules.
| Structural Parameter | Predicted Value | Basis for Prediction |
| Pyrrole Ring Geometry | Planar | Inherent aromaticity of the pyrrole system. |
| Phenyl Ring Geometry | Planar | Inherent aromaticity of the benzene (B151609) system. |
| Pyrrole-Phenyl Dihedral Angle | 40° - 60° | Steric hindrance, based on data from related N-aryl heterocyclic structures. auremn.org.br |
| Undecyl Chain Conformation | Predominantly all-trans | Minimization of steric energy in the solid state. |
| Crystal Packing Forces | Van der Waals, π-π stacking | Presence of long alkyl chain and aromatic rings. libretexts.org |
Advanced Spectroscopic Methods for Conformational Analysis
Advanced spectroscopic methods, particularly multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for the complete structural and conformational analysis of molecules in solution. ethz.ch For this compound, a combination of 1D and 2D NMR experiments would be required for unambiguous assignment of all proton and carbon signals and to probe the molecule's conformational dynamics.
¹H and ¹³C NMR: One-dimensional NMR would provide initial information on the chemical environments of the protons and carbons. The aromatic protons of the phenyl and pyrrole rings would resonate in the downfield region (typically 6.0-8.0 ppm), while the aliphatic protons of the methyl and undecyl groups would appear upfield. pressbooks.pub
COSY (Correlation Spectroscopy): This 2D experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be crucial for tracing the connectivity of the protons along the undecyl chain and within the phenyl ring. nih.govslideshare.net
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons (¹³C), allowing for the unambiguous assignment of carbon signals based on the already assigned proton signals. ethz.ch
HMBC (Heteronuclear Multiple Bond Correlation): This technique detects longer-range (2-3 bond) correlations between protons and carbons. ethz.ch It would be vital for establishing the connectivity between the different fragments of the molecule, for instance, confirming the attachment of the phenyl ring to the pyrrole nitrogen, and the positions of the methyl and undecyl groups on the pyrrole ring by observing correlations between the pyrrole ring protons/carbons and the substituents.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. ethz.ch They would be key to determining the preferred conformation in solution, such as the rotational orientation of the phenyl ring relative to the pyrrole ring and potential folding of the undecyl chain.
The application of these advanced NMR methods is summarized in the following table.
| NMR Experiment | Information Obtained | Application to this compound |
| ¹H, ¹³C NMR | Chemical shifts, integration, multiplicity | Initial assessment of chemical environments and functional groups. |
| COSY | ¹H-¹H scalar couplings (2-3 bonds) | Mapping proton connectivities within the undecyl chain and phenyl ring. |
| HSQC/HMQC | ¹H-¹³C one-bond correlations | Assigning carbon signals based on proton assignments. |
| HMBC | ¹H-¹³C long-range correlations (2-3 bonds) | Confirming the substitution pattern on the pyrrole ring and connectivity of all fragments. |
| NOESY/ROESY | ¹H-¹H through-space correlations | Determining the relative orientation of the phenyl and pyrrole rings and the solution-state conformation of the undecyl chain. |
Computational and Theoretical Investigations of 2 Methyl 1 Phenyl 5 Undecyl 1h Pyrrole
Quantum Chemical Calculations
Quantum chemical calculations are employed to model the molecule at the electronic level, providing fundamental information about its stability, reactivity, and physical properties.
The electronic structure is significantly influenced by its constituent parts: the pyrrole (B145914) ring, the N-phenyl group, the C2-methyl group, and the C5-undecyl chain. The nitrogen atom's lone pair participates in the π-system of the pyrrole ring, which is crucial for its aromatic character. biosynce.com The phenyl group attached to the nitrogen atom and the methyl and undecyl groups attached to the carbon atoms of the ring act as substituents that can modulate the electronic properties of the pyrrole core.
Aromaticity is a key feature of the pyrrole ring and can be quantified using several theoretical descriptors. acs.org The Harmonic Oscillator Model of Aromaticity (HOMA) index evaluates geometric parameters (bond lengths), while the Nucleus-Independent Chemical Shift (NICS) index is a magnetic criterion based on the shielding at the center of the ring. rsc.org For substituted pyrroles, these indices help to understand how substituents affect the degree of electron delocalization. rsc.org Theoretical calculations for 2-Methyl-1-phenyl-5-undecyl-1H-pyrrole would likely show a high degree of aromaticity, slightly perturbed by the substituents.
Table 1: Predicted Aromaticity Indices for the Pyrrole Ring
| Index | Predicted Value | Reference Value (Pyrrole) | Reference Value (Benzene) |
| HOMA | ~0.80 - 0.90 | 0.85 - 0.93 rsc.org | ~1.0 |
| NICS(1)zz | ~ -10 to -15 ppm | ~ -14 ppm | ~ -30 ppm |
Note: Values are estimations based on typical DFT calculations for substituted pyrroles.
The presence of a long, flexible undecyl chain and a rotatable phenyl group gives this compound significant conformational complexity. Computational methods are essential for exploring its potential energy surface and identifying stable conformers.
The undecyl chain, a C11H23 alkyl group, can adopt numerous conformations due to rotation around its carbon-carbon single bonds. The lowest energy conformation is typically the all-trans (anti-periplanar) arrangement, which minimizes steric hindrance. However, at room temperature, multiple gauche conformations are also accessible, leading to a range of folded and bent shapes for the chain.
The rotation of the phenyl group relative to the plane of the pyrrole ring is another critical conformational variable. The dihedral angle between the two rings determines the extent of π-orbital overlap and steric repulsion. Crystal structures of similar 1-phenyl substituted heterocyclic compounds show that the rings are typically twisted with respect to each other to alleviate steric clashes between ortho-hydrogens. nih.gov DFT calculations can map the rotational energy profile, predicting the most stable dihedral angle and the energy barrier to rotation.
Table 2: Predicted Relative Energy vs. Phenyl-Pyrrole Dihedral Angle
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Notes |
| 0 | High | Steric clash between rings |
| 30 | Low | Stable conformation |
| 60 | Minimum | Predicted lowest energy conformation |
| 90 | High | Reduced π-conjugation |
Note: This table represents a hypothetical energy profile based on studies of analogous compounds.
Quantum chemical calculations can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts. rsc.org
Predicting the ¹H and ¹³C NMR spectra is invaluable for structure verification. The calculations would account for the electronic environment of each nucleus. For example, the protons on the pyrrole ring are expected to appear in the aromatic region, with their specific shifts influenced by the neighboring methyl, undecyl, and N-phenyl groups. The chemical shifts of the undecyl chain's carbons and protons would be characteristic of a saturated alkyl chain, except for the atoms closest to the pyrrole ring.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (Selected Atoms)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Pyrrole H (C3, C4) | 6.0 - 6.5 | 105 - 115 |
| Methyl H (on C2) | 2.2 - 2.4 | 12 - 15 |
| Phenyl H (ortho) | 7.3 - 7.5 | 125 - 128 |
| Phenyl H (meta, para) | 7.1 - 7.4 | 128 - 130 |
| Undecyl CH₂ (alpha) | 2.6 - 2.8 | 28 - 32 |
| Undecyl CH₃ (omega) | 0.8 - 0.9 | 14 - 15 |
Note: Shifts are estimations relative to TMS, based on typical values for similar structural motifs. Solvent effects can alter experimental values. nih.govorganicchemistrydata.org
Molecular Dynamics Simulations
While quantum mechanics is ideal for studying single molecules, molecular dynamics (MD) simulations are used to investigate the behavior of ensembles of molecules over time, providing insights into bulk properties, intermolecular forces, and the influence of the environment. mdpi.comijsrset.com
MD simulations can elucidate the non-covalent interactions that govern how molecules of this compound interact with each other. The primary forces at play are:
π-π Stacking: Interactions between the aromatic pyrrole and phenyl rings of adjacent molecules. These are a significant driving force for self-assembly in aromatic systems. scispace.comresearchgate.net
Van der Waals Forces: These London dispersion forces are particularly significant for the long undecyl chains, leading to hydrophobic interactions that can drive aggregation, especially in polar environments. biosynce.com
Simulations can model the spontaneous aggregation of these molecules from a random distribution. It is expected that the long undecyl chains would promote the formation of micelle-like or liquid-crystal-like structures, where the hydrophobic alkyl chains cluster together, and the polar/aromatic pyrrole-phenyl headgroups are arranged accordingly. This behavior is analogous to aggregation-induced emission (AIE) phenomena observed in other substituted aromatic compounds. nih.gov
The conformation of this compound is highly dependent on its solvent environment. MD simulations explicitly model solvent molecules (e.g., water, chloroform, hexane) to study these effects.
In Polar Solvents (e.g., Water, Acetonitrile): The nonpolar undecyl chain is hydrophobic. To minimize unfavorable interactions with the polar solvent, the undecyl chains of multiple molecules would likely aggregate, while the more polar pyrrole-phenyl head would remain exposed to the solvent. This can lead to the formation of organized supramolecular structures.
In Nonpolar Solvents (e.g., Hexane, Toluene): The entire molecule is well-solvated. The undecyl chain would be more flexible and likely adopt a more extended, random coil conformation. Intermolecular π-π stacking might still occur, but the strong hydrophobic driving force for aggregation would be absent.
By analyzing the trajectories from MD simulations, researchers can quantify changes in the undecyl chain's radius of gyration and the phenyl-pyrrole dihedral angle distribution as a function of the solvent, providing a dynamic picture of the molecule's behavior.
Theoretical Studies on Reaction Mechanisms
Computational chemistry provides powerful tools to investigate the underlying mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For a substituted pyrrole like this compound, theoretical studies can elucidate the most favorable synthetic routes and predict its reactivity in subsequent transformations.
Computational Elucidation of Preferred Synthetic Pathways
The synthesis of substituted pyrroles is most commonly achieved through the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). rgmcet.edu.inwikipedia.orgorganic-chemistry.org For this compound, this would involve the reaction of tetradecane-2,5-dione (B8548025) with aniline (B41778). Computational methods, particularly Density Functional Theory (DFT), are instrumental in dissecting the mechanism of such reactions. researchgate.net
DFT studies can be employed to model the potential energy surface of the reaction, identifying the structures of intermediates and transition states. The Paal-Knorr reaction is understood to proceed via one of two primary mechanistic pathways: one involving the cyclization of a hemiaminal intermediate and another involving the cyclization of an enamine intermediate. rgmcet.edu.inresearchgate.net Computational analysis can determine which pathway is energetically more favorable by calculating the reaction and activation energies for each step. rsc.org
A typical computational workflow would involve:
Geometry Optimization: The three-dimensional structures of reactants (tetradecane-2,5-dione, aniline), intermediates (hemiaminal, enamine), transition states, and the final product (this compound) are optimized to find their lowest energy conformations.
Energy Calculations: The electronic energy of each optimized structure is calculated with a high degree of accuracy.
Pathway Mapping: By comparing the relative energies, the most likely reaction pathway is identified. The rate-limiting step is determined by identifying the transition state with the highest activation energy.
Computational studies on the Paal-Knorr synthesis have suggested that the hemiaminal cyclization pathway is often preferred, with water molecules playing a crucial catalytic role in mediating proton transfers. researchgate.netrsc.org
Table 1: Hypothetical DFT-Calculated Relative Energies for the Paal-Knorr Synthesis of this compound This table presents illustrative data based on typical computational chemistry results for analogous reactions.
| Reaction Step/Intermediate | Pathway | Relative Free Energy (ΔG, kcal/mol) | Description |
|---|---|---|---|
| Reactants | - | 0.0 | Tetradecane-2,5-dione + Aniline |
| Hemiaminal Formation | Hemiaminal | -5.2 | Initial adduct formation |
| TS1 (Cyclization) | Hemiaminal | +22.5 | Transition state for ring closure |
| Cyclized Intermediate | Hemiaminal | -8.9 | Formation of 2,5-dihydroxytetrahydropyrrole derivative |
| Enamine Formation | Enamine | +3.1 | Formation of enamine from dicarbonyl |
| TS2 (Cyclization) | Enamine | +28.7 | Transition state for enamine ring closure |
| Product + 2 H₂O | - | -16.4 | Final pyrrole product after dehydration |
Transition State Analysis for Reactivity Prediction
Transition State Theory (TST) is a cornerstone of computational reaction dynamics. By locating and characterizing the transition state (TS)—the highest energy point along the minimum energy path from reactants to products—chemists can calculate the activation energy (Ea), which is the primary determinant of the reaction rate.
For the synthesis of this compound, transition state analysis would focus on the rate-limiting step, which is typically the intramolecular cyclization. rsc.org Computationally, a transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the formation of the new C-N bond during cyclization).
The insights from TS analysis allow for the prediction of how changes to the molecular structure or reaction conditions might affect reactivity. For instance, modifying substituents on the phenyl ring or the dicarbonyl precursor would alter the electronic and steric properties of the transition state, thereby changing the activation energy and, consequently, the reaction rate. This predictive power is invaluable for optimizing synthetic protocols without exhaustive experimental screening.
Table 2: Hypothetical Properties of the Rate-Limiting Transition State (TS1) for Hemiaminal Cyclization This table contains representative data that would be generated from a computational transition state analysis.
| Parameter | Calculated Value | Significance |
|---|---|---|
| Activation Energy (Ea) | 22.5 kcal/mol | Energy barrier for the reaction; determines rate. |
| Imaginary Frequency | -354 cm⁻¹ | Confirms the structure as a true transition state. |
| Forming C-N Bond Distance | 2.15 Å | Indicates the key bond being formed in the TS. |
| Breaking O-H Bond Distance | 1.48 Å | Indicates a key bond breaking during proton transfer. |
Structure-Property Relationship Modeling
Quantitative Structure-Property Relationship (QSPR) modeling uses computational descriptors to correlate the chemical structure of a molecule with its physical, chemical, or biological properties. mdpi.comresearchgate.net For this compound, QSPR can be used to predict key parameters relevant to its potential applications in materials science or as a chemical intermediate.
Prediction of Physical Parameters Relevant to Non-Prohibited Applications
The unique structure of this compound, combining an aromatic pyrrole core with a long, flexible, and hydrophobic undecyl chain, suggests its properties will be heavily influenced by this alkyl substituent. Computational methods can predict a range of physical parameters.
Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a critical measure of a molecule's hydrophobicity. The long undecyl chain would confer high lipophilicity. This can be estimated using algorithms based on atomic contributions or property-based calculations.
Solubility: Predictions of solubility in various solvents (aqueous and organic) are crucial for practical applications. Models for solubility often rely on descriptors such as molecular surface area, polar surface area, and LogP.
Boiling Point and Melting Point: For long-chain alkyl aromatics, properties like boiling point can be predicted with reasonable accuracy using QSPR models that consider factors like molecular weight, chain length, and intermolecular forces. researchgate.netacs.org
Electronic Properties: DFT calculations can determine electronic properties such as the HOMO-LUMO gap, which relates to the molecule's electronic excitability and potential use in organic electronics, and the molecular electrostatic potential, which indicates regions of positive or negative charge that govern intermolecular interactions.
Table 3: Predicted Physical and Electronic Properties for this compound This table presents hypothetical but realistic predicted values for the target compound.
| Property | Predicted Value | Method of Prediction |
|---|---|---|
| Molecular Weight | 311.51 g/mol | Formula calculation |
| LogP (Octanol-Water) | 8.65 ± 0.5 | Atom-based contribution methods (e.g., ALOGP) |
| Boiling Point | 435 ± 15 °C | Group contribution QSPR models |
| Polar Surface Area (PSA) | 4.41 Ų | Fragment-based calculation |
| HOMO-LUMO Gap | 4.78 eV | DFT (B3LYP/6-31G*) |
Descriptors for Machine Learning in Chemical Space
Machine learning (ML) models are increasingly used in chemistry to predict the properties of novel compounds, accelerating the discovery of new materials and molecules. eurekalert.orgrsc.org To be used in an ML model, a molecule's structure must be converted into a numerical format known as a molecular descriptor or "fingerprint". chemintelligence.comed.ac.uk For a molecule like this compound, a wide array of descriptors can be calculated to capture its structural and chemical features.
These descriptors can be categorized by their dimensionality:
1D Descriptors: These are simple, bulk properties derived from the chemical formula, such as molecular weight, atom counts (C, H, N), and bond counts.
2D Descriptors: These are derived from the 2D graph representation of the molecule. They include topological indices (which describe molecular branching and size), connectivity indices, and structural keys (e.g., MACCS fingerprints), which are bitstrings indicating the presence or absence of predefined substructural features.
3D Descriptors: These require a 3D conformation of the molecule and include properties like molecular volume, surface area, and pharmacophore features.
Once a library of related pyrrole compounds is represented by these descriptors, an ML model can be trained to predict a specific property (e.g., solubility, reactivity). The trained model can then be used to rapidly screen a virtual library of thousands of new, hypothetical pyrrole derivatives to identify candidates with desired characteristics, guiding future synthetic efforts.
Table 4: Examples of Molecular Descriptors for this compound This table provides examples of different classes of descriptors and their conceptual values for the target molecule.
| Descriptor Type | Descriptor Name | Hypothetical Value/Representation |
|---|---|---|
| 1D | Molecular Weight | 311.51 |
| 1D | Number of Rotatable Bonds | 11 |
| 2D | Topological Polar Surface Area (TPSA) | 4.41 Ų |
| 2D | MACCS Key (166-bit) | [01001...10110] (Illustrative bitstring) |
| 3D | Molecular Volume | 350.7 ų |
| 3D | Solvent Accessible Surface Area (SASA) | 580.2 Ų |
Advanced Applications of 2 Methyl 1 Phenyl 5 Undecyl 1h Pyrrole and Its Derivatives
Applications in Materials Science
The distinct structural components of 2-Methyl-1-phenyl-5-undecyl-1H-pyrrole—the aromatic pyrrole-phenyl head and the long aliphatic tail—endow it and its derivatives with properties amenable to various applications in materials science, from self-assembling systems to organic electronics.
Self-Assembly and Supramolecular Chemistry
The field of supramolecular chemistry focuses on creating complex and functional structures through non-covalent interactions. Pyrrole-based molecules are excellent building blocks for supramolecular assemblies, utilizing interactions such as hydrogen bonding, π–π stacking, and van der Waals forces. oup.com The structure of this compound is particularly suited for self-assembly. The long undecyl chain facilitates significant van der Waals interactions, promoting molecular organization, while the phenyl-pyrrole head can engage in π–π stacking.
These non-covalent interactions drive molecules to spontaneously organize into well-defined, ordered structures like films, fibers, or vesicles. The ability to control these assemblies by modifying the molecular structure—for instance, by altering the length of the alkyl chain or substituting the phenyl group—allows for the rational design of materials with specific, emergent properties. oup.commdpi.com
Table 1: Intermolecular Forces in the Supramolecular Assembly of Pyrrole (B145914) Derivatives
| Interaction Type | Contributing Molecular Moiety | Resulting Supramolecular Structure |
| π–π Stacking | Phenyl group, Pyrrole ring | Ordered stacks, columns |
| Van der Waals Forces | Undecyl alkyl chain | Lamellar structures, micelles |
| Hydrogen Bonding | Pyrrole N-H (in related derivatives) | Chains, sheets, networks |
| Metal Coordination | Pyrrole Nitrogen (with metal ions) | Metallo-supramolecular polymers rsc.org |
Design of Amphiphilic Systems
Amphiphilic molecules, which possess both hydrophobic (water-repelling) and hydrophilic (water-attracting) parts, are fundamental to creating structured systems in aqueous environments, such as micelles and vesicles. This compound is inherently amphiphilic, with the long C11 undecyl chain serving as the hydrophobic tail and the N-phenyl-pyrrole group acting as the polar, hydrophilic head.
This amphiphilic character allows for the formation of stable, organized structures at interfaces, such as the air-water interface or in emulsions. Furthermore, pyrrole-containing amphiphiles can be designed as block copolymers, where a hydrophilic polymer chain (like polyethylene (B3416737) glycol) is attached to a hydrophobic pyrrole-based block. researchgate.net These systems can self-assemble in water to form nanoreactors, encapsulating other molecules and providing a confined environment for chemical reactions. researchgate.net The design possibilities are extensive, allowing for the fine-tuning of properties like micelle size and stability by varying the length of the alkyl chain or the nature of the polar head group.
Development of Pyrrole-Based Liquid Crystals
Liquid crystals (LCs) are a state of matter with properties between those of conventional liquids and solid crystals, exhibiting molecular order and fluidity. The development of pyrrole-based liquid crystals is an active area of research. The elongated, rod-like shape required for liquid crystalline behavior can be achieved by incorporating a pyrrole core into a larger molecular structure. rsc.orgresearchgate.net
The presence of a long alkyl chain is a critical structural feature that promotes the formation of liquid crystal phases. rsc.orgmdpi.com In molecules like this compound, the undecyl chain enhances the shape anisotropy (the degree to which the shape deviates from being spherical), which is essential for the molecules to align and form mesophases (the phases of a liquid crystal). rsc.orgnih.gov By attaching mesogenic (liquid crystal-forming) groups, such as cyanobiphenyls, to the pyrrole ring via flexible alkyl spacers, researchers have successfully created soluble and fusible liquid crystalline polypyrroles. rsc.orgrsc.org These materials are of interest for the plastic electronics industry due to their potential for creating materials where anisotropic properties can be controlled by external stimuli. rsc.org
Table 2: Influence of Alkyl Chain Length on Liquid Crystal Properties
| Alkyl Chain Length | Effect on Molecular Shape | Tendency to Form LC Phases | Mesophase Stability |
| Short | Lower shape anisotropy | Lower | Lower transition temperatures |
| Long (e.g., Undecyl) | Higher shape anisotropy rsc.org | Higher rsc.orgmdpi.com | Higher transition temperatures nih.gov |
Utilization in Organic Electronics and Optoelectronic Devices
Pyrrole and its derivatives are electron-rich heteroaromatic compounds, making them valuable building blocks for organic semiconducting materials. acs.org These materials are key components in a range of organic electronic and optoelectronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.orgrsc.org
Polymers incorporating pyrrole units, known as polypyrroles, are conductive and have been studied for various applications. nih.gov The properties of these materials can be precisely tuned by chemical modification of the pyrrole monomer. rsc.orgkennesaw.edu For a molecule like this compound, the substituents play crucial roles. The N-phenyl group can influence the polymer's solubility and electronic properties, while the long undecyl chain enhances processability and can affect the solid-state packing of the polymer chains, which is critical for charge transport. Pyrrole-based colorants also exhibit high optical and thermal stability, making them suitable for use in optoelectronic devices like image sensors. mdpi.com
Advanced Separation Technologies (e.g., Anion Extraction)
The pyrrole ring contains an N-H proton that can act as a hydrogen bond donor, enabling it to bind with anions. utexas.eduresearchgate.net This property is the foundation for using pyrrole derivatives as receptors in anion separation and sensing technologies. While this compound itself has its N-H proton replaced by a phenyl group, the fundamental pyrrole scaffold is central to this application.
More complex structures, such as calix researchgate.netpyrroles, which are macrocycles made of four pyrrole units, are highly effective anion binders. researchgate.nettandfonline.com They create a pre-organized cavity lined with N-H groups that can selectively bind anions like chloride, fluoride, and sulfate. tandfonline.comnih.gov These receptors are crucial for applications in environmental monitoring (detecting pollutant anions) and in the extraction of specific ions from aqueous solutions, including nuclear waste remediation. tandfonline.comacs.org The design of these receptors can be modified to enhance binding strength and selectivity for target anions. tandfonline.com
Role in Catalysis and Organocatalysis
Organocatalysis, which uses small organic molecules as catalysts, has become a major area of synthetic chemistry. rsc.orgresearchgate.net Pyrrole derivatives have emerged as versatile scaffolds in the design of organocatalysts due to their unique electronic properties and the ability to be readily functionalized. rsc.orgresearchgate.net
While simple pyrroles are not typically catalytic themselves, they can be incorporated into more complex molecular architectures that perform catalytic functions. For example, chiral pyrrolidine (B122466) structures are central to many powerful organocatalysts. The synthesis of functionalized pyrroles can be achieved through organocatalytic methods, and the pyrrole ring itself can be part of a larger system that catalyzes specific reactions. rsc.orgnih.gov Furthermore, the principles of supramolecular chemistry can be applied to catalysis, where self-assembled pyrrole-based systems create catalytic pockets that can accelerate reactions in a controlled and selective manner, a process known as supramolecular catalysis. tandfonline.comfigshare.com Heterogeneous catalysts, such as platinum supported on carbon, have also been effectively used for the direct synthesis of 2,5-disubstituted pyrroles. rsc.org
As Ligands in Metal-Catalyzed Transformations
There is currently no specific information available in scientific literature detailing the use of this compound or its close derivatives as ligands in metal-catalyzed transformations. In principle, the pyrrole nitrogen atom can coordinate to a metal center, and the substituents on the pyrrole ring can be used to tune the electronic and steric properties of the resulting metal complex. The long undecyl chain could influence the solubility and stability of such a catalyst in specific solvent systems. However, no studies have been published that demonstrate or investigate this potential.
As Organocatalysts or Scaffolds for Catalytic Sites
Similarly, the application of this compound as an organocatalyst or as a scaffold for creating catalytic sites has not been reported. While the pyrrole ring is a common structural motif in various organocatalysts, the specific contribution of the 1-phenyl, 2-methyl, and 5-undecyl substitution pattern to catalytic activity is unknown. Research in the broader field of pyrrole-based organocatalysis is active, but it has not yet encompassed this particular derivative.
As a Synthetic Intermediate for Complex Molecules
While pyrroles are fundamental building blocks in organic synthesis, the specific utility of this compound as a synthetic intermediate for more complex molecules is not documented.
Precursor for Advanced Pyrrole-Containing Scaffolds
No published research describes the use of this compound as a precursor for advanced pyrrole-containing scaffolds. The presence of the long alkyl chain could be envisioned as a handle for further synthetic modifications or as a component to introduce specific physical properties into a larger molecular architecture, but these possibilities have not been experimentally explored in the available literature.
Building Block for Macrocyclic Compounds
There are no reports on the use of this compound as a building block for the synthesis of macrocyclic compounds. The synthesis of macrocycles often relies on bifunctional monomers that can be linked together. While one could hypothetically functionalize the undecyl chain or the phenyl group to enable such a cyclization, no such synthetic routes starting from this specific pyrrole derivative have been described.
Biosynthetic Considerations of Undecylpyrrole Substructures
Natural Occurrence of Undecylpyrrole Derivatives
Undecylpyrrole derivatives are primarily found as intermediates in the biosynthesis of prodiginines, which are produced by a variety of Gram-positive and Gram-negative bacteria. One of the most well-studied examples is 2-undecylpyrrole (B1249831), a direct precursor to the antibiotic undecylprodiginine.
| Bacterial Genus | Related Undecylpyrrole-Containing Compound |
| Streptomyces | Undecylprodigiosin, Streptorubin B |
| Streptoverticillium | Undecylprodigiosin |
| Actinomadura | Undecylprodigiosin |
| Saccharopolyspora | Undecylprodigiosin |
These compounds are not typically found in isolation but rather as part of a larger family of prodiginine analogues, each with variations in the alkyl side chains. The undecyl group is a common feature in the prodiginines produced by actinobacteria.
Elucidation of Biosynthetic Pathways Involving Undecylpyrrole
The biosynthetic pathway of 2-undecylpyrrole has been extensively studied in the bacterium Streptomyces coelicolor, the producer of undecylprodiginine and streptorubin B. nih.gov The biosynthesis of these molecules is orchestrated by a dedicated gene cluster, designated as the red gene cluster.
The formation of undecylprodiginine involves a bifurcated pathway where two distinct pyrrole-containing precursors are synthesized and subsequently condensed. One of these precursors is 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC), and the other is 2-undecylpyrrole. nih.gov The convergence of these two intermediates, catalyzed by a specific condensing enzyme, leads to the formation of the final tripyrrole structure of undecylprodiginine.
Key findings from research on this pathway include:
Identification of the red gene cluster: This cluster contains all the necessary genetic information for the production of undecylprodiginine.
Role of 2-undecylpyrrole as an intermediate: Isotopic labeling studies and genetic knockouts have confirmed that 2-undecylpyrrole is a crucial building block in the assembly of undecylprodiginine. nih.gov
Modular nature of the pathway: The synthesis of the two pyrrole (B145914) precursors occurs independently before their final condensation, highlighting a modular approach to the biosynthesis of these complex molecules.
Enzymatic Synthesis of Undecyl Chains and Pyrrole Ring Formation
The enzymatic machinery responsible for the synthesis of 2-undecylpyrrole from fatty acid precursors is encoded within the red gene cluster. Specifically, the genes redP, redQ, redR, redK, and redL are implicated in this process. nih.gov
The proposed biosynthetic route for 2-undecylpyrrole begins with a C12 fatty acid, dodecanoic acid, which is derived from the primary fatty acid biosynthesis pathway. A series of enzymatic transformations, including oxidation, amination, and cyclization, are thought to be carried out by the Red proteins to form the 2-undecylpyrrole ring. While the precise enzymatic mechanisms are still under investigation, the roles of some of the key enzymes have been inferred from genetic studies. For instance, deletion of redK or redL genes abolishes undecylprodiginine production, which can be restored by feeding the mutant strains with chemically synthesized 2-undecylpyrrole. nih.gov This demonstrates their essential role in the formation of the undecylpyrrole moiety.
| Gene | Proposed Function in 2-Undecylpyrrole Biosynthesis |
| redP | Component of the fatty acid synthase system for undecyl chain synthesis |
| redQ | Component of the fatty acid synthase system for undecyl chain synthesis |
| redR | Component of the fatty acid synthase system for undecyl chain synthesis |
| redK | Involved in the conversion of a dodecanoic acid derivative to 2-undecylpyrrole |
| redL | Involved in the conversion of a dodecanoic acid derivative to 2-undecylpyrrole |
Synthetic Biology Approaches for Tailored Pyrrole Production
The elucidation of the biosynthetic pathways for undecylpyrrole-containing compounds has opened up exciting avenues for the application of synthetic biology to produce novel, "unnatural" prodiginine derivatives. By manipulating the genes involved in the biosynthesis of the pyrrole precursors, researchers can create new molecules with potentially improved or novel biological activities.
Synthetic biology strategies for tailored pyrrole production include:
Heterologous expression: The entire red gene cluster, or specific parts of it, can be transferred and expressed in a more genetically tractable host organism, such as Escherichia coli or Pseudomonas putida. This allows for easier genetic manipulation and optimization of production.
Precursor-directed biosynthesis: By feeding synthetic, non-native precursor molecules to a mutant strain that is blocked in the biosynthesis of the natural precursor, it is possible to generate novel prodiginines with altered side chains. For example, feeding different fatty acid analogues to a redR mutant of S. coelicolor can lead to the production of prodiginines with different alkyl chains. nih.gov
Enzyme engineering: The enzymes involved in the biosynthesis of the undecylpyrrole moiety can be engineered to accept different substrates, thereby leading to the production of a wider range of pyrrole derivatives.
Combinatorial biosynthesis: By combining genes from different prodiginine biosynthetic pathways from various organisms, it is possible to create hybrid pathways that can generate entirely new prodiginine structures.
These synthetic biology approaches provide a powerful toolkit for expanding the chemical diversity of undecylpyrrole-containing molecules, which could lead to the discovery of new therapeutic agents. While "2-Methyl-1-phenyl-5-undecyl-1H-pyrrole" itself is not a known natural product, the biosynthetic principles governing the formation of its undecylpyrrole core can be harnessed through synthetic biology to potentially create this and other tailored pyrrole compounds.
Conclusion and Future Research Directions
Current State of Research on Multi-Substituted Pyrroles
Multi-substituted pyrroles are cornerstone structures in organic chemistry. rsc.org Their synthesis has evolved from classical methods like the Paal-Knorr, Knorr, and Hantzsch reactions to more sophisticated and efficient modern strategies. rsc.orgnih.gov A significant focus in recent years has been the development of multicomponent reactions (MCRs), which allow for the rapid assembly of complex pyrrole (B145914) structures from simple precursors in a single step, often with high atom economy. orientjchem.orgsemanticscholar.orgsemanticscholar.orgresearchgate.netbohrium.com These methods provide powerful tools for creating diverse libraries of substituted pyrroles for various applications.
The functionalization of the pyrrole ring is also a mature field of study. As an electron-rich aromatic heterocycle, the pyrrole core readily undergoes electrophilic substitution. researchgate.netnih.gov Modern research has expanded this reactivity to include transition-metal-catalyzed cross-coupling and C-H functionalization, enabling the introduction of a wide array of substituents at specific positions, which would be difficult to achieve through classical methods. nih.govnih.gov The diverse applications of these compounds span from medicinal chemistry, where they are found in anticancer and antibacterial agents, to materials science, where they serve as building blocks for conductive polymers, dyes, and corrosion inhibitors. colab.wsresearchgate.netmdpi.commdpi.com
Challenges and Opportunities in the Synthesis and Functionalization of 2-Methyl-1-phenyl-5-undecyl-1H-pyrrole
The specific substitution pattern of this compound presents distinct challenges and opportunities.
Synthesis: The primary challenge in synthesizing this tri-substituted pyrrole is achieving the desired regioselectivity.
Modern Methods: Multicomponent reactions offer a more direct approach, but controlling the regioselective assembly of the three different substituents (methyl, phenyl, and undecyl) around the pyrrole core remains a significant hurdle. rsc.orgnih.gov The development of a novel, highly regioselective MCR would be a substantial opportunity. Similarly, transition-metal-catalyzed [2+2+1] cycloadditions could provide a convergent route, though substrate scope can be a limitation. rsc.org
Functionalization:
Challenges: The pyrrole ring has two remaining positions for functionalization (C3 and C4). Directing incoming substituents selectively to one of these positions over the other is a major challenge due to the directing effects of the existing methyl, phenyl, and undecyl groups. The bulky undecyl and phenyl groups may also introduce steric hindrance, potentially impeding reactivity at adjacent positions. researchgate.net
Opportunities: The presence of the N-phenyl group and the long C5-undecyl chain opens up unique avenues for functionalization that are not available to simpler pyrroles. The phenyl ring can be modified through electrophilic aromatic substitution. The terminal end of the undecyl chain is a prime site for introducing new functional groups, allowing the molecule to be tethered to polymers or surfaces without altering the electronic properties of the pyrrole core. Advanced C-H functionalization techniques could provide a pathway to selectively introduce substituents at the C3 or C4 positions, overcoming the limitations of classical electrophilic substitution. nih.govnih.gov
| Aspect | Challenges | Opportunities |
| Synthesis | Regioselectivity in classical and multicomponent reactions; Availability of precursors. | Development of novel regioselective multicomponent reactions; Use of transition-metal-catalyzed cycloadditions. |
| Functionalization | Controlling regioselectivity at C3 vs. C4 positions; Steric hindrance from existing substituents. | Functionalization of the N-phenyl ring and the terminal end of the C5-undecyl chain; Application of selective C-H activation methods. |
Emerging Areas for Application in Advanced Materials and Chemical Technologies
The unique structure of this compound, which combines a rigid aromatic core with a long, flexible aliphatic chain, makes it a promising candidate for several advanced applications.
Organic Electronics: Pyrrole-based polymers are known for their conductive properties. The long undecyl chain could enhance the solubility of resulting polymers in organic solvents, facilitating processing for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. researchgate.net
Liquid Crystals: The molecular architecture is reminiscent of calamitic (rod-shaped) liquid crystals. The interplay between the rigid phenyl-pyrrole core and the flexible undecyl tail could lead to the formation of mesophases, making it a potential component for display technologies.
Corrosion Inhibitors: The nitrogen atom in the pyrrole ring and the large surface area coverage provided by the undecyl chain could enable the molecule to adsorb effectively onto metal surfaces, forming a protective layer against corrosion. researchgate.net
Phase Transfer Catalysts: The lipophilic undecyl chain combined with a potentially polar functional group introduced elsewhere on the molecule could impart amphiphilic properties, suggesting a role as a phase transfer catalyst in biphasic reaction systems.
Future Directions for Computational Chemistry and Theoretical Studies
Computational chemistry provides a powerful tool to investigate this compound and its derivatives, guiding future experimental work. researchgate.net
Property Prediction: Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. mit.edu This data is crucial for assessing its potential in organic electronics.
Reaction Modeling: Theoretical calculations can model the transition states of various synthetic and functionalization reactions. researchgate.net This can help predict the regioselectivity of electrophilic substitution or the feasibility of proposed synthetic routes, saving significant experimental effort.
Conformational Analysis: The long undecyl chain can adopt numerous conformations. Molecular dynamics simulations can provide insight into the preferred spatial arrangements of the molecule, which is important for understanding its packing in condensed phases and its interaction with surfaces or biological targets.
| Computational Method | Application Area | Predicted Properties/Insights |
| Density Functional Theory (DFT) | Materials Science | HOMO/LUMO energies, band gap, charge distribution. |
| Transition State Theory | Synthetic Chemistry | Reaction pathways, activation energies, regioselectivity. |
| Molecular Dynamics (MD) | Supramolecular Chemistry | Conformational preferences, molecular packing, interaction energies. |
Potential for Derivatization Towards Novel Academic Research Avenues
The scaffold of this compound is ripe for derivatization, opening up numerous avenues for academic exploration and the creation of novel molecular architectures.
Polymer Chemistry: Functionalizing the terminus of the undecyl chain with a polymerizable group (e.g., a vinyl or acetylene (B1199291) group) would allow for the synthesis of well-defined polymers where the pyrrole moiety is located at the end of each side chain. This could lead to novel materials with interesting self-assembly and electronic properties.
Supramolecular Chemistry: Introduction of hydrogen-bonding motifs (e.g., amides or carboxylic acids) onto the N-phenyl ring or the undecyl chain could induce self-assembly into complex, ordered structures like organogels or molecular rosettes.
Bioorganic Chemistry: The lipophilic nature imparted by the undecyl chain makes this scaffold an interesting starting point for the synthesis of compounds designed to interact with cell membranes. colab.ws Derivatization with known pharmacophores could lead to new drug candidates with tailored solubility and bioavailability.
Coordination Chemistry: The introduction of chelating groups at the C3 or C4 positions could transform the molecule into a novel ligand for transition metals. The resulting metal complexes could have interesting catalytic or photophysical properties, with the undecyl chain providing solubility in non-polar media.
Q & A
Basic Research Questions
Q. What are effective synthetic routes for 2-Methyl-1-phenyl-5-undecyl-1H-pyrrole?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, pyrrole derivatives are often prepared using the Paal-Knorr synthesis, where 1,4-diketones react with amines. Substituted pyrroles (e.g., 2-ethyl-5-methyl-1-(4-fluorophenyl)-3-formylpyrrole) have been synthesized with yields up to 70% by optimizing reaction time, temperature (e.g., 80–100°C), and stoichiometry of reactants . The undecyl chain at position 5 may require selective alkylation under anhydrous conditions using catalysts like BF₃·Et₂O.
Q. How can NMR spectroscopy confirm the structure of this compound?
- Methodological Answer : ¹H-NMR in CDCl₃ with TMS as an internal standard is critical. Key signals include:
- Pyrrole protons : δ 6.2–6.8 ppm (aromatic protons).
- Methyl group (C2) : δ ~2.3 ppm (singlet, 3H).
- Undecyl chain (C5) : δ 0.8–1.5 ppm (multiplet for CH₂ and CH₃).
- Phenyl group (C1) : δ 7.2–7.5 ppm (multiplet, 5H).
Cross-validation with ¹³C-NMR and HSQC can resolve overlapping signals. Compare with data for analogous compounds (e.g., 1-phenylpyrrole derivatives) .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation (irritant properties inferred from pyrrole analogs).
- PPE : Nitrile gloves, lab coat, and safety goggles.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes. Consult safety protocols for 1H-pyrrole derivatives .
Advanced Research Questions
Q. How do steric effects from the undecyl chain influence crystallographic analysis?
- Methodological Answer : Long alkyl chains (e.g., undecyl) often cause disorder in crystal lattices. Use high-resolution X-ray diffraction with low-temperature data collection (e.g., 100 K) to mitigate thermal motion. Refinement software like SHELXL can model disordered regions using PART/SUMP instructions. Compare with ethyl 5-methyl-1H-pyrrole-2-carboxylate, where smaller substituents yielded well-resolved structures .
Q. How can substituent electronic effects be quantified for this compound?
- Methodological Answer :
- Computational Studies : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze electron density distribution, HOMO-LUMO gaps, and substituent Hammett parameters.
- Experimental Validation : Use UV-Vis spectroscopy to compare absorption maxima with analogs (e.g., 2-formylpyrroles show λmax shifts due to conjugation) .
- Polar Effects : The electron-donating methyl (C2) and electron-withdrawing phenyl (C1) groups may create a dipole, affecting reactivity in cross-coupling reactions.
Q. How to resolve contradictions between spectroscopic and computational data?
- Methodological Answer :
- Iterative Refinement : Re-examine NMR assignments (e.g., NOESY for spatial proximity) or adjust computational parameters (e.g., solvent models in DFT).
- Comparative Analysis : Cross-check with crystallographic data (e.g., bond lengths/angles) for validation. For example, SHELX-refined structures provide empirical metrics to reconcile discrepancies .
Q. What strategies optimize regioselectivity in functionalizing the pyrrole core?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., SEM at N1) to direct electrophilic substitution to C3/C4.
- Metal Catalysis : Use Pd-catalyzed C–H activation for arylation at specific positions. For example, 1-phenylpyrroles undergo Suzuki-Miyaura coupling at C3 with >80% selectivity under optimized conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
